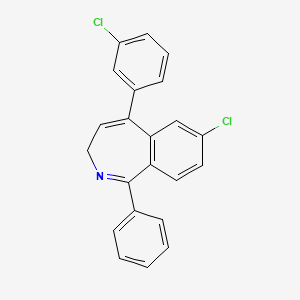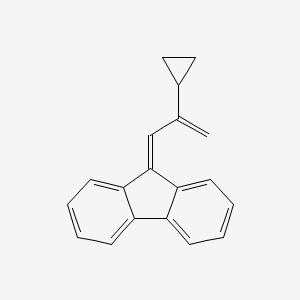methylidene}-4-chlorocyclohexa-2,4-dien-1-one CAS No. 113259-26-0](/img/structure/B14316321.png)
6-{[(2-Aminoethyl)amino](2-chlorophenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is a complex organic compound featuring both amine and chlorinated aromatic functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorocyclohexa-2,4-dien-1-one in the presence of a base, followed by the introduction of the 2-aminoethylamine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
4-Chlorocyclohexa-2,4-dien-1-one: Another precursor used in the synthesis.
2-Aminoethylamine: A related amine compound with similar functional groups.
Uniqueness
6-{(2-Aminoethyl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research.
Propiedades
Número CAS |
113259-26-0 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
2-[N-(2-aminoethyl)-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C15H14Cl2N2O/c16-10-5-6-14(20)12(9-10)15(19-8-7-18)11-3-1-2-4-13(11)17/h1-6,9,20H,7-8,18H2 |
Clave InChI |
NIZCLPVGWCODMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=NCCN)C2=C(C=CC(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
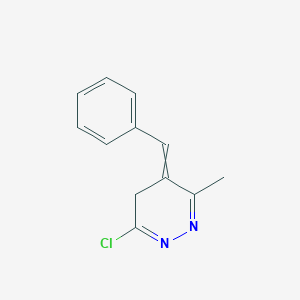
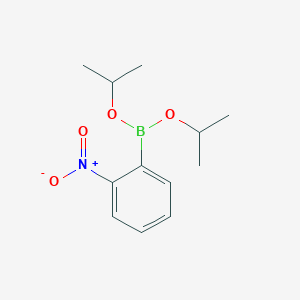
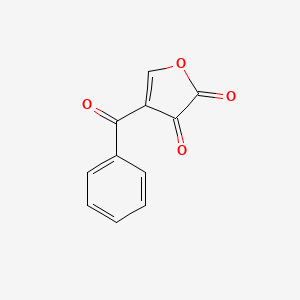

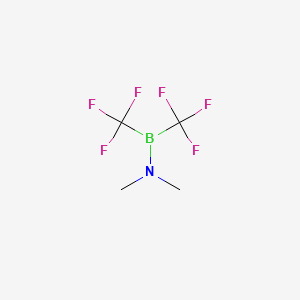

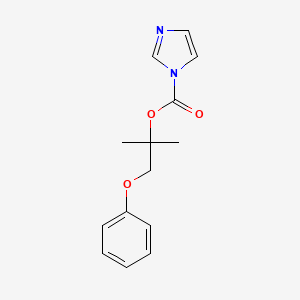
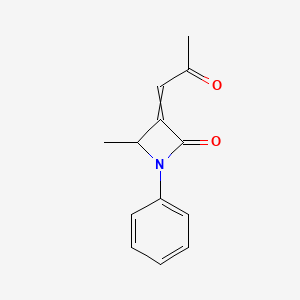
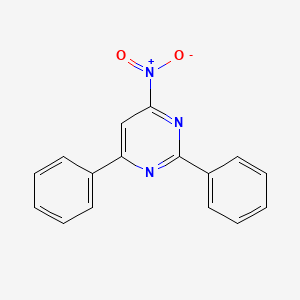
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
